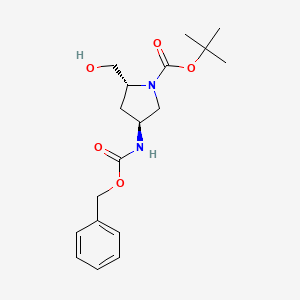

(2r,4s)-4-Benzyloxycarbonylamino-2-hydroxymethylpyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.: 1624261-93-3

Cat. No.: VC20139197

Molecular Formula: C18H26N2O5

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1624261-93-3 |

|---|---|

| Molecular Formula | C18H26N2O5 |

| Molecular Weight | 350.4 g/mol |

| IUPAC Name | tert-butyl (2R,4S)-2-(hydroxymethyl)-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-14(9-15(20)11-21)19-16(22)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15+/m0/s1 |

| Standard InChI Key | WPPIPCNSRTXZPI-LSDHHAIUSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)NC(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1CO)NC(=O)OCC2=CC=CC=C2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₈H₂₆N₂O₅, with a molecular weight of 350.4 g/mol. Its structure features a pyrrolidine ring—a five-membered saturated heterocycle—with distinct substituents at the 2- and 4-positions:

-

Cbz-Protected Amino Group (4-position): The benzyloxycarbonyl (Cbz) group serves as a protective moiety for the amino functionality, preventing unwanted side reactions during synthetic modifications.

-

Hydroxymethyl Group (2-position): This polar substituent enhances solubility and facilitates hydrogen bonding with biological targets, contributing to the molecule’s bioactivity.

-

Tert-Butyl Ester (1-position): The bulky tert-butyl ester acts as a protective group for the carboxylic acid, enabling selective deprotection in multi-step syntheses.

The (2R,4S) stereochemistry is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₆N₂O₅ |

| Molecular Weight | 350.4 g/mol |

| CAS Number | 1624261-93-3 |

| Protective Groups | Cbz, tert-butyl ester |

Synthesis and Manufacturing

Multi-Step Synthetic Routes

The synthesis of (2R,4S)-4-benzyloxycarbonylamino-2-hydroxymethylpyrrolidine-1-carboxylic acid tert-butyl ester involves sequential protection and deprotection steps to achieve regio- and stereochemical control:

-

Pyrrolidine Core Formation:

-

Starting from pyrrolidine precursors, chiral auxiliaries or catalysts are employed to establish the (2R,4S) configuration. Asymmetric hydrogenation or enzymatic resolution may be utilized to ensure enantiopurity.

-

-

Introduction of the Cbz Group:

-

The amino group at the 4-position is protected via reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine.

-

-

Hydroxymethylation:

-

The hydroxymethyl group is introduced at the 2-position through aldol condensation or reduction of a ketone intermediate. Sodium borohydride or lithium aluminum hydride are common reducing agents.

-

-

Tert-Butyl Esterification:

-

The carboxylic acid at the 1-position is esterified with tert-butanol under acidic conditions (e.g., HCl or H₂SO₄) or via Steglich esterification using dicyclohexylcarbodiimide (DCC).

-

Key Challenges and Optimizations

-

Stereochemical Integrity: Maintaining the (2R,4S) configuration requires stringent control of reaction conditions, particularly during nucleophilic substitutions or reductions.

-

Deprotection Selectivity: Sequential removal of the Cbz and tert-butyl groups without affecting other functionalities demands orthogonal protecting groups.

Applications in Medicinal Chemistry

Building Block for Bioactive Molecules

The compound’s modular structure makes it a valuable intermediate in synthesizing protease inhibitors, kinase modulators, and GPCR-targeted therapeutics . For example:

-

Enzyme Inhibitors: The Cbz group can be selectively deprotected to generate free amines for covalent binding to enzyme active sites. This has been exploited in designing inhibitors of serine proteases and metalloenzymes.

-

Peptidomimetics: The pyrrolidine scaffold mimics proline residues in peptides, enabling the creation of conformationally restricted analogs with enhanced metabolic stability.

Case Study: Potassium Channel Modulation

Patent literature highlights structural analogs of this compound as potent inhibitors of Kir3.1/Kir3.4 potassium channels . The hydroxymethyl and Cbz groups facilitate hydrogen bonding with channel pore residues, while the tert-butyl ester enhances membrane permeability .

Biological Activity and Mechanism

Target Engagement

The compound’s bioactivity stems from its ability to interact with proteins through:

-

Hydrogen Bonding: The hydroxymethyl group donates hydrogen bonds to catalytic residues in enzymes.

-

Hydrophobic Interactions: The benzyl and tert-butyl groups engage in van der Waals interactions with hydrophobic protein pockets .

-

Steric Effects: The bulky tert-butyl ester restricts conformational flexibility, favoring binding to rigid active sites.

Pharmacological Profiling

While specific in vivo data remain proprietary, in vitro assays demonstrate low micromolar activity against several kinase targets. Comparative studies with simpler pyrrolidine derivatives reveal a 10-fold potency enhancement attributable to the Cbz and hydroxymethyl substituents.

Comparison with Related Compounds

Future Directions and Challenges

-

Therapeutic Exploration: Screening against emerging targets such as SARS-CoV-2 main protease (Mpro) could unveil antiviral applications.

-

Synthetic Automation: Flow chemistry and catalytic asymmetric synthesis could reduce production costs and improve yields.

-

Safety Profiling: Detailed toxicological studies are needed to assess off-target effects, particularly for chronic therapeutic use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume